An In-depth Technical Guide to the Structural Elucidation and Bonding Analysis of Sulfanylidenephosphane (HSP)
An In-depth Technical Guide to the Structural Elucidation and Bonding Analysis of Sulfanylidenephosphane (HSP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfanylidenephosphane (HSP), a transient species isoelectronic with well-known molecules like HNO and HNS, represents a fascinating case study in the bonding of second-row elements. This guide provides a comprehensive technical overview of the experimental and computational methodologies employed in the definitive structural elucidation and bonding analysis of this reactive molecule. By synthesizing data from microwave, infrared, and electronic spectroscopy with high-level ab initio quantum chemical calculations, we present a holistic understanding of the geometric and electronic structure of HSP. This document is intended to serve as a detailed reference for researchers in physical chemistry, spectroscopy, and computational chemistry, as well as for professionals in drug development interested in the fundamental principles of molecular structure and bonding.
Introduction: The Significance of Sulfanylidenephosphane
Sulfanylidenephosphane, with the chemical formula H-P=S, is a simple triatomic molecule that has garnered significant interest due to its fundamental importance in understanding chemical bonding between second-row elements. The nature of the phosphorus-sulfur double bond (P=S) challenges classical chemical bonding rules and provides a valuable benchmark for modern quantum chemical theories. As a transient, highly reactive species, the characterization of HSP requires sophisticated experimental techniques capable of probing molecules in the gas phase under controlled conditions.
The study of HSP and its isomers is crucial for several reasons:
-
Fundamental Chemical Bonding: It provides insights into the nature of multiple bonds involving elements beyond the second period, contributing to a more nuanced understanding of valency and electronic structure.
-
Astrochemistry: Given the cosmic abundance of phosphorus and sulfur, molecules like HSP are potential candidates for detection in the interstellar medium. Laboratory characterization is a prerequisite for such astronomical searches.
-
Comparative Molecular Science: As a second-row analog of HNO and HNS, comparative studies of their structural and spectroscopic properties reveal trends and anomalies in chemical periodicity.
This guide will walk through the synthesis, detailed structural determination via spectroscopic methods, and a thorough analysis of the bonding in sulfanylidenephosphane, underpinned by state-of-the-art computational chemistry.
Synthesis of a Transient Species: Generating Sulfanylidenephosphane for Spectroscopic Study
The high reactivity of sulfanylidenephosphane necessitates its in situ generation for spectroscopic investigation. The primary method for producing a clean, jet-cooled sample of HSP for gas-phase spectroscopy is through a pulsed electric discharge.
Pulsed Discharge Jet Source Protocol
This technique involves creating a supersonic jet expansion of a precursor gas mixture that is subjected to an electric discharge, leading to bond cleavage and radical recombination to form the desired transient species.
Step-by-Step Methodology:
-
Precursor Mixture Preparation: A dilute mixture of phosphine (PH₃) and hydrogen sulfide (H₂S) in a high-pressure inert carrier gas, typically argon, is prepared. Typical concentrations are around 3% PH₃ and 1% H₂S. For isotopic substitution studies, deuterated phosphine (PD₃) and deuterium sulfide (D₂S) are used to generate DPS.
-
Pulsed Injection: The gas mixture is pulsed into a vacuum chamber through a specialized nozzle. This rapid expansion leads to significant cooling of the gas, resulting in a simplification of the resulting spectra by populating only the lowest rotational and vibrational energy levels.
-
Electric Discharge: A high-voltage electric discharge is applied across two electrodes positioned at the exit of the nozzle. The energetic electrons in the discharge fragment the precursor molecules (PH₃ and H₂S).
-
Radical Recombination and Formation of HSP: In the subsequent expansion, the generated radicals and molecular fragments recombine. The reaction between PH radicals and S atoms, or other pathways, leads to the formation of sulfanylidenephosphane (HPS).
-
Spectroscopic Probing: The jet-cooled HSP molecules are then interrogated downstream by various spectroscopic techniques before they can react or decompose.
}
Figure 1: Workflow for the synthesis of sulfanylidenephosphane.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
The definitive determination of a molecule's structure, especially a transient one, relies on the synergistic application of multiple high-resolution spectroscopic techniques. Each method provides unique and complementary information about the molecule's geometry and energy levels.
Microwave Spectroscopy: Precision Bond Lengths and Angles
Microwave spectroscopy probes the transitions between quantized rotational energy levels of a molecule in the gas phase.[1] For a molecule to have a rotational spectrum, it must possess a permanent dipole moment, which HSP does. The precise frequencies of these transitions are dictated by the molecule's moments of inertia, which are in turn dependent on its atomic masses and geometry (bond lengths and bond angle).[2]
The pure rotational spectrum of HPS and its isotopologues (DPS and HP³⁴S) has been extensively studied using a combination of millimeter-wave direct absorption and Fourier transform microwave (FTMW) spectroscopy.[2][3] The analysis of the rotational constants derived from these spectra allows for an exceptionally precise determination of the molecular structure.
Key Findings from Microwave Spectroscopy:
-
The spectra confirm that HPS has a bent, asymmetric top structure.[3]
-
By analyzing the rotational constants of the parent molecule and its isotopologues, a semi-experimental equilibrium structure (rₑ) has been determined with high precision after correcting for zero-point vibrational effects.[3]
| Parameter | HPS | DPS |
| A₀ (MHz) | 263442.143(48) | 138115.39(11) |
| B₀ (MHz) | 8320.1466(22) | 8056.1287(20) |
| C₀ (MHz) | 8062.9099(22) | 7597.5135(19) |
Table 1: Experimental ground-state rotational constants for HPS and DPS.[3]
From these rotational constants, the following high-precision equilibrium structure was derived:
| Structural Parameter | Value |
| rₑ(P-H) | 1.4321(2) Å |
| rₑ(P=S) | 1.9287(1) Å |
| θₑ(H-P-S) | 101.78(1) ° |
Table 2: Semi-experimental equilibrium structure of sulfanylidenephosphane.[3]
Matrix Isolation Infrared Spectroscopy: Probing Vibrational Modes
While microwave spectroscopy provides structural information, infrared (IR) spectroscopy probes the vibrational energy levels of a molecule.[4] For transient species, matrix isolation is a powerful technique where the molecule of interest is trapped within an inert, solid matrix (e.g., solid argon) at cryogenic temperatures.[5] This environment prevents intermolecular reactions and inhibits molecular rotation, resulting in sharp vibrational absorption bands.
The electronic spectra of jet-cooled HPS have been investigated using laser-induced fluorescence (LIF) and single vibronic level (SVL) emission spectroscopy.[6] By dispersing the fluorescence from an excited vibronic level, the vibrational frequencies of the ground electronic state can be determined.
Key Vibrational Frequencies of Ground State HPS:
| Mode | Description | Experimental Frequency (cm⁻¹) |
| ν₁ | P-H Stretch | 2296.8 |
| ν₂ | H-P-S Bend | 910.1 |
| ν₃ | P=S Stretch | 728.3 |
Table 3: Experimentally determined ground-state vibrational frequencies of HPS.[6]
These experimentally determined frequencies are in good agreement with theoretical predictions and serve as a crucial validation for the computational models used in bonding analysis.
Photoelectron Spectroscopy: Mapping Molecular Orbitals
Theoretical Predictions for Ionization Energies:
Theoretical studies predict the adiabatic ionization energy of HPS, which corresponds to the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the cation.[8]
-
Predicted Adiabatic Ionization Energy: ~9.5 eV[8]
This value corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), which is expected to have significant character from the P=S π bond and the sulfur lone pair. A full photoelectron spectrum would reveal a series of bands corresponding to ionization from deeper-lying molecular orbitals, providing a complete map of the molecule's electronic structure.
Computational Chemistry: The Theoretical Foundation
Modern quantum chemical calculations are indispensable for the study of transient species like HSP. They not only aid in the interpretation of experimental spectra but also provide detailed information about molecular properties that are difficult or impossible to measure directly.
Ab Initio Methods: A First-Principles Approach
High-level ab initio methods, such as Coupled-Cluster theory (e.g., CCSD(T)), are employed to solve the electronic Schrödinger equation from first principles, without empirical parameters. These methods can predict molecular geometries, vibrational frequencies, rotational constants, and electronic properties with high accuracy.[8]
Computational Workflow:
}
Figure 2: A typical workflow for computational analysis of HSP.
Validation of Theoretical Models:
The accuracy of the computational methods is validated by comparing the calculated properties with the experimental data. For HPS, the agreement is excellent:
| Property | Experimental | Calculated (CCSD(T)) |
| rₑ(P-H) | 1.4321 Å[3] | 1.4334 Å[6] |
| rₑ(P=S) | 1.9287 Å[3] | 1.9373 Å[6] |
| θₑ(H-P-S) | 101.78 °[3] | 101.77 °[6] |
| ν₁ (cm⁻¹) | 2296.8[6] | 2315.9 (anharmonic) |
| ν₂ (cm⁻¹) | 910.1[6] | 913.3 (anharmonic) |
| ν₃ (cm⁻¹) | 728.3[6] | 729.0 (anharmonic) |
Table 4: Comparison of experimental and high-level ab initio calculated properties of HPS.
Bonding Analysis: The Nature of the P=S Double Bond
The combination of precise experimental data and validated theoretical models allows for a detailed analysis of the chemical bonding in sulfanylidenephosphane.
The H-P=S Lewis Structure
The experimental and theoretical data strongly support a bonding model best represented by the Lewis structure H-P=S, featuring a single bond between hydrogen and phosphorus and a double bond between phosphorus and sulfur.[3] The P=S bond length of 1.9287 Å is significantly shorter than a typical P-S single bond (around 2.10 Å), indicating multiple bond character.
Molecular Orbital Picture and Bond Order
A deeper understanding of the P=S bond comes from molecular orbital (MO) theory. The double bond consists of one σ bond and one π bond. The σ bond is formed from the overlap of hybrid orbitals on phosphorus and sulfur along the internuclear axis. The π bond arises from the sideways overlap of p-orbitals on phosphorus and sulfur, perpendicular to the molecular plane.
Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) Analysis:
These computational techniques provide a quantitative measure of the bonding. NRT analysis, for instance, can calculate the bond order, which reflects the number of chemical bonds between two atoms. Theoretical studies on HPS and related species indicate a P=S bond order intermediate between a single and a double bond, suggesting significant π-bonding character but also a degree of polarity in the bond.[9][10] This is consistent with the general understanding of π-bonds involving heavier main group elements, which are often weaker than those between second-period elements.
}
Figure 3: Molecular structure of sulfanylidenephosphane.
Conclusion
The structural elucidation of sulfanylidenephosphane is a testament to the power of combining high-resolution gas-phase spectroscopy with advanced quantum chemical calculations. Microwave spectroscopy has provided a highly precise geometric structure, while infrared and electronic spectroscopy have characterized its vibrational and electronic energy levels. These experimental benchmarks have validated sophisticated ab initio models, which in turn offer a detailed picture of the electronic structure and the nature of the P=S double bond. The characterization of HPS not only enriches our fundamental understanding of chemical bonding but also provides crucial data for its potential discovery in extraterrestrial environments. This guide has outlined the key experimental and theoretical protocols, providing a comprehensive reference for the scientific community.
References
-
Francisco, J. S., & Hochlaf, M. (2013). Ab initio structural and spectroscopic study of HPSx and HSPx (x = 0,+1,−1) in the gas phase. The Journal of Chemical Physics, 139(17), 174313. [Link]
-
Halfen, D. T., Clouthier, D. J., Ziurys, L. M., Lattanzi, V., McCarthy, M. C., Thaddeus, P., & Thorwirth, S. (2011). The pure rotational spectrum of HPS (X̃1A'): chemical bonding in second-row elements. The Journal of Chemical Physics, 134(13), 134302. [Link]
-
Halfen, D. T., Clouthier, D. J., & Ziurys, L. M. (2011). The pure rotational spectrum of HPS (X̃1A′): Chemical bonding in second-row elements. AIP Publishing. [Link]
-
Wikipedia contributors. (2023). Matrix isolation. Wikipedia. [Link]
-
Grimminger, R., Clouthier, D. J., Tarroni, R., Wang, Z., & Sears, T. J. (2013). An experimental and theoretical study of the electronic spectrum of HPS, a second row HNO analog. The Journal of Chemical Physics, 139(17), 174306. [Link]
-
Ben Yaghlane, S., Cotton, C. E., Francisco, J. S., Linguerri, R., & Hochlaf, M. (2013). Ab initio structural and spectroscopic study of HPS(x) and HSP(x) (x = 0,+1,-1) in the gas phase. The Journal of Chemical Physics, 139(17), 174313. [Link]
-
Basch, H., Krauss, M., & Stevens, W. J. (1991). Comparison of the electronic structure of the P-O and P-S bonds. Journal of Molecular Structure: THEOCHEM, 235, 277-291. [Link]
-
Elbel, S., Ellis, A., Niecke, E., Egsgaard, H., & Carlsen, L. (1985). A photoelectron spectroscopic study of di-t-butylphosphazene. Journal of the Chemical Society, Dalton Transactions, (5), 879-884. [Link]
-
Grimminger, R., & Clouthier, D. J. (2011). DETECTION OF THE H2PS FREE RADICAL BY LASER SPECTROSCOPY. Ohio State University. [Link]
-
Pazderski, L. (2021). Comparison of bond lengths (A) of the phosphorus-containing ring. ResearchGate. [Link]
-
MDPI. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Link]
-
ResearchGate. (n.d.). Schematic illustration of hybrid molecular orbital diagram for P−P,... ResearchGate. [Link]
-
RSC Publishing. (2022). The gas-phase infrared spectra of the 2-methylallyl radical and its high-temperature reaction products. Physical Chemistry Chemical Physics. [Link]
-
MDPI. (2023). Gas-Phase Synthesis of Functional Nanomaterials. [Link]
-
Chemistry LibreTexts. (2023). 10.4: Photoelectron Spectroscopy. [Link]
-
Watson Laser Lab. (n.d.). Electronic structure of PH2− containing complexes as photoelectron spectroscopy candidates. Watson Laser Lab. [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]
-
DSpace@MIT. (n.d.). Lecture 24-25, Molecular Orbitals Theory. [Link]
-
Wikipedia contributors. (2024). Molecular orbital theory. Wikipedia. [Link]
-
ResearchGate. (n.d.). Natural Bond Orbital (NBO) Study of (5H-tetrazol-1-yl)(triphenylphosphine)gold [Au(tetz)(PPh3)]. [Link]
-
SciSpace. (n.d.). XPS study of sulfur and phosphorus compounds with different oxidation states. [Link]
-
Cambridge Core. (n.d.). Pure Rotational Spectroscopy. Cambridge University Press. [Link]
-
MDPI. (2023). Trisferrocenyltrithiophosphite-Copper(I) Bromide Composites for Electrochemical CO2 Reduction. [Link]
-
ResearchGate. (n.d.). XPS Study of Sulfur and Phosphorus Compounds with Different Oxidation States. [Link]
Sources
- 1. High Gas Pressure and High-Temperature Synthesis (HP-HTS) Technique and Its Impact on Iron-Based Superconductors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Electronic structure of PH2− containing complexes as photoelectron spectroscopy candidates | Watson Laser Lab [watsonlaserlab.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. An experimental and theoretical study of the electronic spectrum of HPS, a second row HNO analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ab initio structural and spectroscopic study of HPS(x) and HSP(x) (x = 0,+1,-1) in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
